molecular formula C15H21NO3 B2893761 tert-Butyl N-[1-(4-methoxyphenyl)cyclopropyl]carbamate CAS No. 197655-12-2

tert-Butyl N-[1-(4-methoxyphenyl)cyclopropyl]carbamate

Cat. No.: B2893761
CAS No.: 197655-12-2
M. Wt: 263.337
InChI Key: UOPZJQABGUBAMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“tert-Butyl N-[1-(4-methoxyphenyl)cyclopropyl]carbamate” is a chemical compound with the molecular formula C15H21NO3 . It is a carbamate ester and a member of the class of phenols .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various spectroscopic methods such as FT-IR, 1H & 13C NMR, and LCMS . The exact structure would need to be confirmed by single crystal X-ray diffraction analysis .

Scientific Research Applications

Intermediate for Synthesis of Carbocyclic Analogues

The compound tert-Butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate has been identified as a crucial intermediate in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. This demonstrates the role of such compounds in the synthesis of nucleotide analogues with potential applications in medicinal chemistry (Ober et al., 2004).

Spirocyclopropanated Analogues of Insecticides

tert-Butyl N-[1-(hydroxymethyl)cyclopropyl]carbamate has been utilized to create spirocyclopropanated analogues of the insecticides Thiacloprid and Imidacloprid, showcasing its utility in developing novel pest control agents with potentially enhanced activity or environmental profiles (Brackmann et al., 2005).

Intermediate in Biologically Active Compounds Synthesis

A rapid synthetic method for tert-Butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2methoxyphenyl) carbamate, an important intermediate in the synthesis of biologically active compounds such as omisertinib (AZD9291), was established. This underscores the role of tert-butyl carbamate derivatives in the synthesis of pharmaceuticals (Zhao et al., 2017).

Building Blocks in Organic Synthesis

tert-Butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been described as N-(Boc) nitrone equivalents, providing a novel approach for the synthesis of N-(Boc)hydroxylamines. These compounds are valuable building blocks in organic synthesis, highlighting the versatility of tert-butyl carbamate derivatives (Guinchard et al., 2005).

Properties

IUPAC Name

tert-butyl N-[1-(4-methoxyphenyl)cyclopropyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3/c1-14(2,3)19-13(17)16-15(9-10-15)11-5-7-12(18-4)8-6-11/h5-8H,9-10H2,1-4H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOPZJQABGUBAMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC1)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 1-(4-methoxyphenyl)-1-cyclopropanecarboxylic acid (5.00 g, 26.0 mmol), diphenylphosphoryl azide (7.87 g, 28.6 mmol) and triethylamine (3.03 g, 29.9 mmol) in t-BuOH (50 ml) was heated at 100° C. for 24 h. After the solvent was evaporated in vacuo, the residue was diluted with CH2Cl2 -H2O. The organic layer was separated and the aqueous layer was extracted with CH2Cl2. The combined solution was washed with 10% HCl aq., sat. NaHCO3 aq. and brine, dried (MgSO4) and concentrated in vacuo to give crude product (6.86 g) as a pale yellow solid. The crude product was recrystallized from hexane-ethyl acetate to give Compound 6 (4.98 g, 73%) as a white powder solid.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
7.87 g
Type
reactant
Reaction Step One
Quantity
3.03 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Yield
73%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.